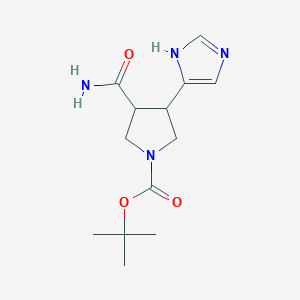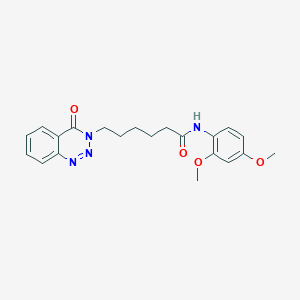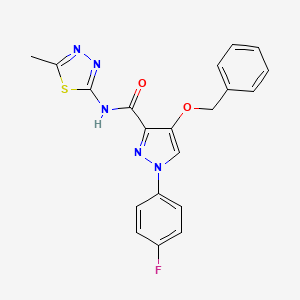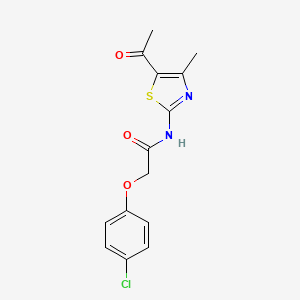![molecular formula C11H23NO2 B2537468 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol CAS No. 1490841-36-5](/img/structure/B2537468.png)
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol is an organic compound with the molecular formula C₁₁H₂₃NO₂ It is characterized by a cyclohexyl ring substituted with a methyl group and an amino group linked to a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexylmethanol and 3-chloropropane-1,2-diol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: 4-methylcyclohexylmethanol is reacted with 3-chloropropane-1,2-diol under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Cyclohexyl)methyl]amino}propane-1,2-diol
- 3-{[(4-Ethylcyclohexyl)methyl]amino}propane-1,2-diol
- 3-{[(4-Phenylcyclohexyl)methyl]amino}propane-1,2-diol
Uniqueness
3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its steric and electronic properties. This structural feature may affect its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(4-methylcyclohexyl)methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-9-2-4-10(5-3-9)6-12-7-11(14)8-13/h9-14H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBBWPOYFLUDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B2537386.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride](/img/structure/B2537390.png)
![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)



![N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2537400.png)

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)


![(2E)-2-[(thiophen-2-yl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2537405.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
